The imine functional group (C=N) in the molecule suggests potential applications as a building block in organic synthesis. Imines are known intermediates in the formation of various nitrogen-containing compounds, such as amines, amides, and heterocycles [PubChem, Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, ]. Research could investigate the use of Ethyl 3-ethoxy-3-iminopropionate in the synthesis of complex molecules with specific functionalities.
The presence of the ester group (COOCH2CH3) and the imine group offers possibilities for exploring biological activity. Studies could investigate if the molecule exhibits any medicinal properties, such as antimicrobial or anti-inflammatory effects. Further research would be needed to determine its potential as a drug candidate.
Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, also known as ethyl 3-ethoxy-3-iminopropanoate, is an organic compound with the molecular formula C7H13NO3 and a molecular weight of approximately 159.18 g/mol. This compound features both an ester and an imine functional group, contributing to its chemical reactivity and potential applications in organic synthesis. The structural representation of this compound can be expressed through its InChI string: InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h8H,3-5H2,1-2H3 .
The presence of the imine functional group (C=N) suggests its utility as a building block in the synthesis of various nitrogen-containing compounds, including amines and heterocycles. The ethoxy group (C2H5O-) and the ethyl ester group (CH3CH2COO-) enhance its versatility in
These reactions highlight the compound's potential for use in synthetic organic chemistry.
The synthesis of propanoic acid, 3-ethoxy-3-imino-, ethyl ester typically involves several steps:
Specific synthetic pathways may vary based on desired derivatives or modifications, emphasizing the compound's versatility in organic synthesis .
Propanoic acid, 3-ethoxy-3-imino-, ethyl ester has several applications across various fields:
Several compounds share similarities with propanoic acid, 3-ethoxy-3-imino-, ethyl ester due to their structural features or functional groups:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl Acetoacetate | C6H10O3 | Contains a ketone functional group; used in similar synthetic pathways |
| Ethyl 2-methylpropanoate | C7H14O2 | An ester without an imine; simpler structure |
| Ethyl Glyoxylate | C4H6O3 | Contains aldehyde functionality; used in various syntheses |
What distinguishes propanoic acid, 3-ethoxy-3-imino-, ethyl ester from these compounds is its dual functionality as both an imine and an ester. This unique combination allows for diverse
The direct esterification of 3-ethoxy-3-iminopropanoic acid represents the most straightforward synthetic approach to the target compound. This method involves the acid-catalyzed condensation of the carboxylic acid with ethanol under reflux conditions . The reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination of water to yield the desired ethyl ester.
Reaction Mechanism:
The mechanism follows the classical Fischer esterification pathway. The carboxylic acid undergoes protonation at the carbonyl oxygen, enhancing the electrophilicity of the carbon center. Nucleophilic attack by ethanol leads to the formation of a tetrahedral intermediate, which subsequently eliminates water to generate the ester product .
Optimization Parameters:
The reaction requires careful control of temperature and water removal to drive the equilibrium toward product formation. Dean-Stark apparatus or molecular sieves can be employed to remove water generated during the reaction .
An alternative synthetic route involves the reaction of ethyl cyanoacetate with ethanol under specific conditions. This method exploits the reactivity of the cyano group toward nucleophilic addition reactions [2] [3]. The process involves the formation of an imine intermediate through condensation with ethanol in the presence of appropriate catalysts.
Mechanistic Pathway:
The reaction proceeds through nucleophilic addition of ethanol to the cyano group, followed by tautomerization to form the imine functionality. The process requires careful pH control and the presence of Lewis acid catalysts to facilitate the condensation reaction [2] [3].
Optimal Conditions:
The method provides good yields (70-85%) when conducted under anhydrous conditions with appropriate moisture exclusion techniques [2] [3].
Industrial synthesis of ethyl cyanoacetate derivatives typically employs continuous flow processes for enhanced efficiency and cost-effectiveness. The most prevalent industrial method involves the esterification of cyanoacetic acid with ethanol using heterogeneous catalysts [4] [5].
Continuous Flow Synthesis:
Industrial production utilizes tubular reactors with continuous feed systems. Raw materials are preheated and mixed in specialized equipment before entering the reaction zone [6]. The process involves:
Industrial Catalyst Systems:
The most effective industrial catalysts are mixed heteropoly acid systems. Research has demonstrated that a combination of silicotungstic acid and p-toluene sulfonic acid in equal proportions provides optimal performance [7] [5].
Optimized Industrial Parameters:
The process achieves high conversion rates with minimal byproduct formation, making it economically viable for large-scale production [7] [5].
Systematic optimization of reaction parameters is essential for maximizing yield and minimizing byproduct formation. Orthogonal experimental design has been employed to identify the most influential factors affecting the synthesis [7] [5].
Factor Analysis:
Statistical analysis reveals the following order of parameter importance:
Temperature Optimization:
The optimal temperature range for esterification reactions is 80-85°C. Higher temperatures increase reaction rates but may lead to increased byproduct formation and substrate decomposition [7] [5].
Catalyst Optimization:
Mixed catalyst systems demonstrate superior performance compared to single-component catalysts. The optimal composition consists of silicotungstic acid and p-toluene sulfonic acid in a 1:1 ratio, providing both Brønsted and Lewis acid functionality [7] [5].
Reaction Time Studies:
Kinetic studies indicate that reaction completion occurs within 3-4 hours under optimal conditions. Extended reaction times beyond 6 hours do not significantly improve yields and may increase energy costs [7] [5].
Effective purification is crucial for obtaining high-purity products suitable for pharmaceutical and industrial applications. Multiple purification techniques are available, each with specific advantages and limitations.
Fractional Distillation:
The most common purification method involves fractional distillation under reduced pressure. The technique is particularly effective for removing volatile impurities and unreacted starting materials [8] [9].
Operational Parameters:
Vacuum Distillation:
For heat-sensitive compounds, high vacuum distillation (<200 Pa) provides superior results with minimal thermal decomposition [10] [8].
Flash Chromatography:
Flash chromatography using silica gel provides excellent separation of closely related compounds. The technique is particularly useful for research-scale purification [9] [11].
Optimal Conditions:
The method achieves >95% purity with 80-85% recovery, making it suitable for analytical and preparative applications [9] [11].
Solvent Selection:
Recrystallization from appropriate solvents provides high-purity products through selective dissolution and crystallization [12] [13].
Recommended Solvents:
Procedure:
The technique typically yields 95-98% purity with 70-80% recovery [12] [13].
Gas Chromatography (GC):
GC analysis provides quantitative purity determination with high accuracy. The method employs flame ionization detection with internal standard calibration [7] [14].
Analytical Conditions:
The method achieves ±0.1% accuracy for purity determination [7] [14].
Nuclear Magnetic Resonance (NMR):
¹H and ¹³C NMR spectroscopy provide structural confirmation and purity assessment through integration analysis [14] [15].
Characteristic Signals:
Mass Spectrometry (MS):
Mass spectrometric analysis confirms molecular weight and provides fragmentation patterns for structural elucidation [14] [15].
Key Ions:
Environmental considerations have driven the development of sustainable synthetic methods that minimize waste generation and reduce environmental impact.
Microwave irradiation provides significant advantages in terms of reaction time reduction and energy efficiency [16] [17] [18].
Advantages:
Optimal Conditions:
The method achieves 80-95% yields with significantly reduced reaction times [16] [17] [18].
Solvent-free synthetic approaches eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures [19] [20] [21].
Mechanochemical Approach:
Grinding-induced synthesis using L-proline as catalyst provides excellent results under ambient conditions [19].
Procedure:
The method achieves quantitative yields (100%) with minimal environmental impact [19].
Water-based synthetic methods represent the most environmentally benign approach to synthesis [22] [23].
Phase Transfer Catalysis:
Hexadecyltrimethylammonium bromide (HTMAB) catalyzes the Knoevenagel condensation in aqueous media [22].
Optimal Conditions:
The method provides excellent yields with complete catalyst recovery and reuse capability [22].
Enzymatic synthesis represents the most sustainable approach, though applications are currently limited [24] [25].
Fine Bubble Technology:
Recent developments employ fine bubble technology for enhanced mass transfer in biocatalytic reactions [24].
Advantages:
While still in development, biocatalytic approaches show promise for future sustainable synthesis [24] [25].